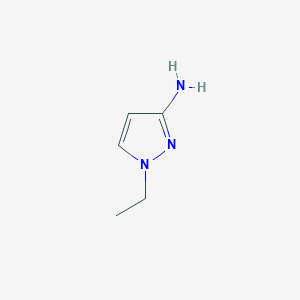

1-ethyl-1H-pyrazol-3-amine

描述

Overview of Pyrazole (B372694) Heterocycles in Medicinal Chemistry

Historical Context and Evolution of Pyrazole Research

The history of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms, dates back to 1883 when German chemist Ludwig Knorr first coined the term. globalresearchonline.netijrpr.com Knorr's initial synthesis involved the condensation reaction of a β-diketone with a hydrazine (B178648) derivative, a method now famously known as the Knorr pyrazole synthesis. nih.govchemhelpasap.comresearchgate.net The first synthesis of the parent pyrazole compound was achieved by Buchner in 1889. globalresearchonline.netmdpi.com

Initially, research into pyrazoles was driven by their intriguing chemical properties. ijrpr.com However, by the mid-20th century, the focus shifted towards their biological activities as their therapeutic potential became increasingly evident. researchgate.net The discovery that pyrazole derivatives could act as effective anti-inflammatory and analgesic agents, such as antipyrine (B355649) (phenazone), spurred significant interest from pharmaceutical researchers. nih.govrsc.org This led to the development of a wide array of synthetic methods beyond the classical Knorr synthesis, including reactions with acetylenic ketones, α,β-unsaturated nitriles, and more recently, advanced techniques like microwave-assisted synthesis and multi-component reactions. nih.govresearchgate.netarkat-usa.org The evolution of pyrazole research has transformed this simple heterocycle into a cornerstone of medicinal chemistry. researchgate.net

Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to various biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.netmdpi.com Its unique physicochemical properties, including metabolic stability and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors, make it a versatile framework for drug design. nih.govmdpi.com The presence of the pyrazole ring in numerous approved drugs validates its significance. nih.govnih.gov

The therapeutic applications of pyrazole derivatives are extensive and diverse. They have been successfully developed into drugs for a wide range of conditions, including inflammation, pain, cancer, obesity, and psychiatric disorders. nih.govnih.govnih.gov The number of pyrazole-containing drugs has seen a significant increase, with many in various stages of clinical and preclinical development. nih.gov This surge is attributed to the scaffold's ability to be readily functionalized, allowing chemists to fine-tune the pharmacological properties of the resulting molecules to enhance efficacy and selectivity. researchgate.netfrontiersin.org

Below is a table of selected U.S. FDA-approved drugs that feature a pyrazole scaffold, highlighting their therapeutic applications.

| Drug Name | Brand Name(s) | Therapeutic Application | Key Feature |

| Celecoxib | Celebrex | Anti-inflammatory, Analgesic | Selective COX-2 inhibitor |

| Sildenafil | Viagra | Erectile Dysfunction | PDE5 inhibitor |

| Rimonabant | Acomplia | Anti-obesity (withdrawn) | Cannabinoid receptor-1 blocker |

| Crizotinib | Xalkori | Anticancer | ALK and ROS1 inhibitor |

| Apixaban | Eliquis | Anticoagulant | Factor Xa inhibitor |

| Baricitinib | Olumiant | Rheumatoid Arthritis, COVID-19 | Janus kinase (JAK) inhibitor |

| Erdafitinib | Balversa™ | Anticancer (Bladder Cancer) | FGFR kinase inhibitor |

| Zanubrutinib | Brukinsa® | Anticancer (B-cell malignancies) | Bruton's tyrosine kinase inhibitor |

This table is not exhaustive but provides representative examples. nih.govnih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Classification of Aminopyrazoles and their Research Relevance

Aminopyrazoles are pyrazole derivatives where an amino group is attached to one of the carbon atoms of the pyrazole ring. They are broadly classified based on the position of the amino group: 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. mdpi.comresearchgate.net Due to tautomerism in N-unsubstituted pyrazoles, 3-amino and 5-amino derivatives can interconvert, and are often referred to collectively as 3(5)-aminopyrazoles. arkat-usa.org

These compounds are highly valuable building blocks in organic and medicinal chemistry because the amino group provides a reactive handle for further chemical modifications, enabling the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. arkat-usa.orgscirp.orgchim.it The research relevance of aminopyrazoles stems from their established biological and medicinal activities. arkat-usa.org They are key precursors for a multitude of pharmacologically active compounds. arkat-usa.org

3-Aminopyrazoles : This class is extensively reported in the literature as precursors for anticancer and anti-inflammatory agents. mdpi.comnih.gov They are synthesized through various routes, most commonly via the reaction of β-ketonitriles or α,β-unsaturated nitriles with hydrazines. chim.itresearchgate.net The amino group at the 3-position is crucial for forming specific interactions, such as hydrogen bond networks, with biological targets. researchgate.net

4-Aminopyrazoles : Several bioactive compounds, including the drugs Aminophenazone and Metamizole, feature a 4-amino-substituted pyrazole ring. researchgate.net Their synthesis often involves the reduction of corresponding 4-nitro, 4-nitroso, or 4-azopyrazoles. arkat-usa.org

5-Aminopyrazoles : These derivatives are widely used in the development of kinase inhibitors, particularly for targets like p38 MAP kinase and Bruton's tyrosine kinase. nih.gov They also serve as scaffolds for anticancer, antibacterial, and antimalarial agents. nih.gov The synthesis of 5-aminopyrazoles often utilizes similar starting materials to 3-aminopyrazoles, with reaction conditions influencing the regioselectivity. scirp.org

The versatility of aminopyrazoles has led to their inclusion in drug discovery programs targeting a wide range of diseases, including leishmaniasis, highlighting their importance in addressing neglected diseases. dndi.org

Academic Rationale for Studying 1-ethyl-1H-pyrazol-3-amine

Gap Analysis in Existing Pyrazole Literature Pertaining to the Compound

The existing body of literature on pyrazoles is vast, with extensive research on the synthesis and biological activities of various derivatives. nih.govnih.govnih.gov However, a detailed examination reveals a comparative scarcity of studies focused specifically on this compound. While the broader class of 3-aminopyrazoles and N-substituted aminopyrazoles has been reviewed, these reviews often focus on general synthetic methods or broad categories of biological activity without delving into the specific properties and reactivity of individual, simple N-alkylated aminopyrazoles like the 1-ethyl derivative. arkat-usa.orgscirp.orgchim.it

Much of the published research utilizes 3-aminopyrazoles as intermediates for constructing more complex, fused heterocyclic systems or for creating highly substituted pyrazole cores for medicinal chemistry applications. researchgate.netmdpi.com For instance, studies frequently report the use of 5-amino-1-substituted pyrazoles in multi-component reactions to generate pyrazolo[3,4-b]quinolines or other complex scaffolds. scirp.org The focus is typically on the final, complex product rather than the fundamental chemistry of the starting aminopyrazole itself.

There appears to be a gap in the literature concerning the systematic investigation of the fundamental reactivity, physicochemical properties, and unique synthetic utility of simple N-alkyl-3-aminopyrazoles such as this compound. While it is used as a building block, its specific contributions to reaction mechanisms, its potential for regioselective functionalization, and its distinct biological profile compared to other N-substituted or N-unsubstituted aminopyrazoles are not well-documented. A recent review on aminopyrazoles highlighted the lack of a comprehensive overview of pyrazole derivatives bearing a free amino group at the 3, 4, or 5 positions and their specific biological properties. researchgate.net This underscores the need for focused research on simpler, well-defined members of this class.

Potential Contributions to Fundamental Organic Chemistry

The study of this compound offers several potential contributions to fundamental organic chemistry. The presence of an ethyl group at the N1 position fixes the tautomeric form, unlike its N-unsubstituted counterpart. mdpi.com This structural rigidity provides a simplified model system for studying the intrinsic reactivity of the 3-amino-pyrazole core.

Key areas of potential contribution include:

Regioselectivity in Electrophilic Substitution : The ethyl group at N1 prevents reaction at this site and may electronically influence the reactivity of the C4 and C5 positions, as well as the exocyclic amino group. Systematic studies on reactions like halogenation, nitration, and acylation could provide valuable data on the directing effects of the N1-ethyl and C3-amino groups, contributing to a more nuanced understanding of pyrazole chemistry.

Nucleophilic Reactivity Studies : As a bifunctional nucleophile (with the exocyclic amino group and the N2 "pyridine-like" nitrogen), this compound is an excellent substrate for investigating chemoselectivity in reactions with various electrophiles. This is crucial for developing predictable synthetic routes to more complex molecules, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines. chim.it Understanding the factors that govern whether reactions occur at the exocyclic amine versus the ring nitrogen is a fundamental question.

Scaffold for Novel Ligand Development : In coordination chemistry, the compound can act as a bidentate or monodentate ligand for transition metals. Exploring its coordination behavior could lead to the development of new catalysts or functional materials.

Comparative Reactivity Analysis : A detailed study of its reactivity compared to its isomers (e.g., 2-ethyl-2H-pyrazol-3-amine or 1-ethyl-1H-pyrazol-5-amine) and its unsubstituted parent (3-aminopyrazole) would provide clear insights into how the position of the ethyl group dictates chemical behavior. This contributes to the broader structure-activity relationship knowledge base essential for rational molecular design. frontiersin.org

By focusing on this seemingly simple molecule, researchers can fill a knowledge gap and provide fundamental data that underpins more complex synthetic and medicinal chemistry endeavors. frontiersin.org

Implications for Advanced Materials and Biological Sciences

This compound and its related derivatives have emerged as significant building blocks in both materials science and the biological sciences. cymitquimica.com The unique chemical architecture of the pyrazole ring, combined with the ethyl and amine functional groups, provides a versatile scaffold for creating complex molecules with tailored properties. a2bchem.com This has led to its exploration in the development of novel materials and as a foundational structure in medicinal chemistry for creating new therapeutic agents. a2bchem.comontosight.ai

In the realm of advanced materials , this compound serves as a crucial intermediate for the synthesis of functional polymers and catalysts. a2bchem.comsmolecule.comevitachem.com Its derivatives are investigated for their potential to create materials with specific electronic, optical, or mechanical characteristics. a2bchem.com Researchers leverage the reactivity of the pyrazole core to construct these sophisticated materials, which have potential applications in fields such as organic electronics. a2bchem.combldpharm.com

The implications for the biological sciences , particularly in medicinal chemistry, are extensive. The pyrazole nucleus is a well-known pharmacophore, and derivatives of this compound are actively researched for a wide spectrum of biological activities. ontosight.ai These compounds are used as scaffolds in drug discovery to design novel therapeutic candidates for a variety of conditions, including cancer, inflammation, and infectious diseases. a2bchem.comsmolecule.com The structural modifications enabled by this compound allow for the fine-tuning of pharmacological activity and selectivity. a2bchem.com

Detailed Research Findings

Research into derivatives of this compound has yielded numerous compounds with specific potential applications in materials and medicine. The ability to modify the core structure allows for the development of molecules with diverse functions. a2bchem.com

For instance, the introduction of different substituents onto the pyrazole ring can lead to compounds with enhanced biological effects or novel material properties. Halogenated derivatives, such as 1-Ethyl-4-iodo-1H-pyrazol-3-amine, are particularly useful in organic synthesis for creating more complex molecules through cross-coupling reactions. Other derivatives are explored as enzyme inhibitors or modulators of biological pathways. smolecule.comevitachem.com

The following tables summarize the researched applications of various derivatives, highlighting their significance in different scientific fields.

Table 1: Applications of this compound Derivatives in Materials Science

| Derivative Name | Application Area | Research Focus |

| N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine | Materials Science | Serves as a building block for synthesizing new materials, including polymers and catalysts. smolecule.comevitachem.com |

| 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | Materials Science | Used in the development of advanced materials like polymers, coatings, and catalysts with tailored mechanical, optical, or electronic properties. a2bchem.com |

| General Pyrazole Derivatives | Organic Electronics | The unique optical and electrical properties of some pyrazole derivatives make them suitable for use in new electronic materials. ontosight.ai |

Table 2: Investigated Biological Activities of this compound Derivatives

| Derivative Name | Investigated Biological Activity | Potential Therapeutic Area |

| General Pyrazole Derivatives | Anti-inflammatory, Antimicrobial, Anticancer. ontosight.ai | Infectious diseases, Oncology, Inflammatory disorders. |

| N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine | Enzyme inhibition, Antimicrobial, Anti-inflammatory. smolecule.com | Various diseases, Infectious diseases, Inflammatory disorders. |

| 1-Ethyl-4-iodo-1H-pyrazol-3-amine | Antibacterial, Anti-inflammatory, Anticancer. | Infectious diseases, Inflammatory disorders, Oncology. |

| 3-Cyclopropyl-1-ethyl-1H-pyrazol-5-amine | Targeting diverse biological pathways. a2bchem.com | Cancer, Inflammation, Central nervous system disorders. a2bchem.com |

| N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine | Antimicrobial, Anti-inflammatory, Cytotoxicity against cancer cells. smolecule.com | Infectious diseases, Inflammatory disorders, Oncology. |

| 1-Ethyl-N-[4-(1H-pyrazol-3-yl)phenyl]piperidin-4-amine | Anticancer, Antimicrobial. | Oncology, Infectious diseases. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-ethylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJGLURDALTFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10480056 | |

| Record name | 1-ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55361-49-4 | |

| Record name | 1-ethyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10480056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-1H-pyrazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 1 Ethyl 1h Pyrazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments within 1-ethyl-1H-pyrazol-3-amine.

¹H NMR Spectroscopy for Proton Environments

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in the molecule. The spectrum of this compound is expected to show signals corresponding to the ethyl group protons, the pyrazole (B372694) ring protons, and the amine group protons.

The ethyl group attached to the N1 position of the pyrazole ring presents a characteristic A₃X₂ spin system. This gives rise to a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, resulting from spin-spin coupling with each other. The pyrazole ring protons at positions 4 and 5 form an AX spin system, appearing as two distinct doublets due to their coupling. The amine (NH₂) protons typically appear as a broad singlet, as their signal can be influenced by exchange processes and hydrogen bonding.

The chemical shifts (δ) are influenced by the electronic environment. The methylene protons of the ethyl group are deshielded by the adjacent nitrogen atom of the pyrazole ring, causing them to resonate at a lower field than the methyl protons. The pyrazole ring protons have chemical shifts typical for heterocyclic aromatic systems.

A representative ¹H NMR dataset for this compound is presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 (pyrazole) | 5.5 - 5.7 | Doublet (d) | 2.0 - 2.5 | 1H |

| H-5 (pyrazole) | 7.2 - 7.4 | Doublet (d) | 2.0 - 2.5 | 1H |

| NH₂ (amine) | 4.5 - 5.0 | Broad Singlet (br s) | - | 2H |

| N-CH₂ (ethyl) | 3.9 - 4.1 | Quartet (q) | 7.0 - 7.5 | 2H |

| CH₃ (ethyl) | 1.3 - 1.5 | Triplet (t) | 7.0 - 7.5 | 3H |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are expected, corresponding to the five carbon atoms in the molecule.

The C3 carbon, bonded to the amino group, is significantly deshielded and appears at the lowest field among the pyrazole carbons. The C5 carbon resonates at a lower field than the C4 carbon. The ethyl group carbons show characteristic shifts, with the methylene carbon (N-CH₂) appearing at a lower field than the methyl carbon (CH₃) due to its direct attachment to the nitrogen atom.

Expected ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 (pyrazole) | 155 - 160 |

| C5 (pyrazole) | 125 - 130 |

| C4 (pyrazole) | 90 - 95 |

| N-CH₂ (ethyl) | 40 - 45 |

| CH₃ (ethyl) | 14 - 16 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships. For this compound, a cross-peak would be observed between the triplet of the ethyl's CH₃ group and the quartet of its CH₂ group, confirming their connectivity. Another cross-peak would appear between the doublets of the H-4 and H-5 protons, confirming their adjacency on the pyrazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The HSQC spectrum would show correlations between the H-4 signal and the C4 signal, the H-5 signal and the C5 signal, the N-CH₂ proton quartet and the N-CH₂ carbon signal, and the CH₃ proton triplet and the CH₃ carbon signal. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds, which is vital for connecting different fragments of the molecule. Key expected correlations include:

The N-CH₂ protons of the ethyl group showing a correlation to the C5 carbon of the pyrazole ring, confirming the point of attachment.

The H-5 proton showing correlations to the C3 and C4 carbons.

The H-4 proton showing correlations to the C3 and C5 carbons.

These 2D NMR techniques, when used in combination, provide irrefutable evidence for the proposed structure of this compound. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The most abundant ion in the mass spectrum, known as the base peak, and other significant fragment ions provide clues about the molecule's structure. For this compound, the molecular ion peak is expected at an m/z of 111. Common fragmentation pathways for N-ethyl pyrazoles include the loss of an ethyl radical or ethylene.

| Ion | Predicted m/z |

| [M]⁺ | 111.1 |

| [M+H]⁺ | 112.1 |

| [M+Na]⁺ | 134.1 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound from its measured mass.

For this compound, the molecular formula is C₅H₉N₃. The theoretical monoisotopic mass for this formula can be calculated with high precision. An experimental HRMS measurement confirming this exact mass provides definitive proof of the elemental composition of the molecule, distinguishing it from any other isomers or compounds with the same nominal mass.

Molecular Formula: C₅H₉N₃

Calculated Monoisotopic Mass: 111.07965 Da uni.lu

An experimental HRMS result that matches this calculated value to within a few parts per million (ppm) validates the assigned molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. While a specific, peer-reviewed spectrum for this compound is not widely published, the expected vibrational frequencies can be reliably predicted based on the known absorption ranges for its constituent functional groups: a primary amine (-NH₂), an N-ethyl group (-CH₂CH₃), and a pyrazole ring.

The primary amine group is expected to exhibit two distinct N-H stretching bands in the region of 3300–3500 cm⁻¹. nih.gov The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode. googleapis.com The presence of two peaks in this region is a hallmark characteristic of a primary amine. googleapis.com Additionally, a scissoring (bending) vibration for the N-H bond is anticipated to appear around 1580–1650 cm⁻¹. google.com

The ethyl group attached to the pyrazole nitrogen will produce characteristic C-H stretching and bending vibrations. Saturated C(sp³)-H stretching absorptions are typically observed between 2850 and 3000 cm⁻¹. The pyrazole ring itself, being an aromatic heterocycle, will display C-H stretching vibrations above 3000 cm⁻¹, along with C=N and C=C ring stretching vibrations in the fingerprint region, generally between 1400 and 1600 cm⁻¹. The C-N stretching vibrations for the amine and the ethyl group attached to the ring are expected in the 1020–1350 cm⁻¹ range. google.comrsc.org

Based on data from analogous compounds like N-aminopyrazole, which shows N-H stretching at 3314 cm⁻¹ (non-hydrogen bonded) and 3197 cm⁻¹ (hydrogen-bonded), similar absorptions can be anticipated for this compound, with shifts dependent on the solid-state packing and extent of hydrogen bonding. nih.gov

Interactive Data Table: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Primary Amine (-NH₂) | 3400–3500 | Medium-Weak |

| Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300–3400 | Medium-Weak |

| Aromatic C-H Stretch | Pyrazole Ring | 3000–3150 | Medium-Weak |

| Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) | 2850–2980 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1580–1650 | Medium-Variable |

| C=N / C=C Ring Stretch | Pyrazole Ring | 1400–1600 | Medium-Strong |

| C-N Stretch | Aryl-N, Alkyl-N | 1020–1350 | Medium |

| N-H Wag | Primary Amine (-NH₂) | 665–910 | Broad, Strong |

X-ray Crystallography for Solid-State Structure and Tautomerism

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure determination for this compound is not available in the surveyed literature, its solid-state characteristics can be inferred from extensive studies on related aminopyrazole and N-alkylated pyrazole systems. researchgate.net

A crucial structural aspect of substituted pyrazoles is tautomerism. For 3(5)-aminopyrazoles that are unsubstituted on the ring nitrogen, annular prototropic tautomerism can occur, leading to an equilibrium between the 3-amino and 5-amino forms. nih.gov However, in this compound, the presence of the ethyl group at the N1 position unequivocally "locks" the molecule into a single tautomeric form. This N-alkylation prevents the proton migration necessary for annular tautomerism, meaning the compound exists solely as the 1-ethyl-3-amino isomer.

In the solid state, the molecular packing of this compound is expected to be heavily influenced by intermolecular hydrogen bonding. The primary amine group contains two hydrogen bond donors (the N-H protons), while the sp²-hybridized nitrogen atom at the N2 position of the pyrazole ring is a strong hydrogen bond acceptor. This arrangement strongly favors the formation of hydrogen-bonded networks, such as dimers or extended chains, which are common motifs in the crystal structures of aminopyrazoles. nih.gov For instance, studies on 3-aminopyrazole (B16455) complexes have revealed intricate hydrogen bonding patterns where the amino group interacts with adjacent molecules, stabilizing the crystal lattice. The planarity of the pyrazole ring is a typical feature, though slight deviations can occur depending on the substituents and crystal packing forces. nih.gov

Interactive Data Table: Expected Crystallographic Parameters for this compound Based on Analogs

| Structural Parameter | Atoms Involved | Expected Value | Comments |

| N-H···N Hydrogen Bond | -NH₂ (donor) to N2 (acceptor) | 2.8–3.2 Å | Primary intermolecular interaction governing crystal packing. |

| C3-NH₂ Bond Length | C(ring)-N(amine) | ~1.35–1.38 Å | Shorter than a typical C-N single bond due to resonance with the ring. |

| N1-N2 Bond Length | N(ring)-N(ring) | ~1.34–1.37 Å | Typical for a pyrazole ring. |

| N1-C2H5 Bond Length | N(ring)-C(ethyl) | ~1.46–1.48 Å | Standard N-C single bond length. |

| Ring Torsion Angles | N/A | < 5° | The five-membered pyrazole ring is expected to be nearly planar. |

Computational Chemistry and Theoretical Studies on 1 Ethyl 1h Pyrazol 3 Amine

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.pt For 1-ethyl-1H-pyrazol-3-amine, MD simulations can provide valuable insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules. researchgate.net By simulating the trajectory of the molecule, researchers can explore its conformational landscape, identify the most stable conformers, and understand the dynamics of its intermolecular interactions, which are crucial for applications in materials science and medicinal chemistry.

Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for screening potential inhibitors against biological targets.

In general, docking studies for pyrazole (B372694) derivatives often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that contribute to their binding affinity. For 3-aminopyrazole (B16455) derivatives, the amino group and the pyrazole ring's nitrogen atoms frequently act as hydrogen bond donors and acceptors, respectively, anchoring the ligand within the receptor's binding pocket.

Table 1: Potential Interacting Residues and Interaction Types for Pyrazole Scaffolds

| Interaction Type | Potential Amino Acid Residues | Role of this compound Moiety |

|---|---|---|

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, His | Amino group (donor), Pyrazole nitrogens (acceptors) |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Pro | Ethyl group, Pyrazole ring |

Prediction of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These theoretical spectra serve as a valuable tool for interpreting experimental data and confirming molecular structures.

While specific computational studies predicting the full spectroscopic profile of this compound are not readily found, general principles from DFT studies on similar pyrazole derivatives can be outlined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. For this compound, calculations would predict distinct signals for the protons and carbons of the ethyl group and the pyrazole ring. The chemical shifts of the aromatic protons on the pyrazole ring are sensitive to the electronic environment and the position of the substituents.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, key predicted vibrational modes would include:

N-H stretching: Associated with the amino group, typically appearing as distinct bands in the 3300-3500 cm⁻¹ region.

C-H stretching: From the ethyl group and the pyrazole ring, usually in the 2800-3100 cm⁻¹ range.

C=N and C=C stretching: Vibrations from the pyrazole ring, expected in the 1400-1600 cm⁻¹ region.

N-H bending: From the amino group, typically around 1600 cm⁻¹.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions and predict the UV-Vis absorption spectrum. The calculations for pyrazole derivatives typically show transitions corresponding to π→π* and n→π* electronic excitations within the heterocyclic ring. The position of the maximum absorption wavelength (λ_max) is influenced by the solvent and the nature of substituents on the pyrazole core.

Table 2: Predicted Spectroscopic Data Ranges for this compound Based on Analogous Compounds

| Spectroscopy | Region/Type | Predicted Wavenumber/Chemical Shift | Notes |

|---|---|---|---|

| IR | N-H Stretch (Amine) | 3300 - 3500 cm⁻¹ | Often appears as two bands for a primary amine. |

| C-H Stretch (Aliphatic/Aromatic) | 2800 - 3100 cm⁻¹ | Contributions from both ethyl and pyrazole C-H. | |

| N-H Bend (Amine) | ~1600 cm⁻¹ | Overlaps with ring stretching region. | |

| C=N/C=C Stretch (Ring) | 1400 - 1600 cm⁻¹ | Characteristic of the pyrazole ring. | |

| ¹H NMR | NH₂ Protons | Broad, variable ppm | Chemical shift is solvent and concentration dependent. |

| Pyrazole-H | 5.5 - 7.5 ppm | Exact shifts depend on position (C4-H, C5-H). | |

| CH₂ (Ethyl) | 3.5 - 4.5 ppm | Quartet, deshielded by adjacent nitrogen. | |

| CH₃ (Ethyl) | 1.0 - 1.5 ppm | Triplet. |

| UV-Vis | π→π* / n→π* | 200 - 300 nm | Typical range for aromatic heterocycles. |

Theoretical Mechanistic Pathways

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping potential energy surfaces, identifying transition states, and calculating activation energies. This provides a deeper understanding of reaction feasibility, kinetics, and regioselectivity.

The synthesis of substituted pyrazoles often involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-difunctional compound. For 3-aminopyrazoles specifically, a common route is the reaction of a hydrazine with a β-ketonitrile or similar precursor.

A theoretical study on the formation of a 3-aminopyrazole derivative from S-methylisothiosemicarbazide and acetylacetone (B45752) highlighted a cyclization pathway involving a ketoimine tautomer followed by a carbanionic mechanism. DFT calculations can be used to compare the energy barriers of different potential pathways, such as 5-exo-dig versus 5-endo-dig cyclizations, to determine the most likely reaction course. These studies often reveal that the stability of intermediates and the energy of transition states dictate the final product distribution.

For reactions involving this compound as a starting material, such as its use in forming larger heterocyclic systems, theoretical studies could map the mechanistic steps. These would likely involve the nucleophilic attack of the exocyclic amino group or one of the ring nitrogens onto an electrophile, followed by subsequent cyclization and aromatization steps. Computational analysis would help predict the most reactive site on the molecule and the energetic favorability of the proposed reaction sequence.

Applications of 1 Ethyl 1h Pyrazol 3 Amine in Advanced Chemical Synthesis

Role as a Synthetic Intermediate and Building Block

1-ethyl-1H-pyrazol-3-amine is a valuable synthetic intermediate due to the presence of a reactive primary amino group, which allows for a variety of chemical transformations. This amine functionality can readily participate in reactions such as acylation, alkylation, and condensation, enabling the introduction of diverse functional groups and the extension of the molecular framework.

The pyrazole (B372694) ring itself is an aromatic heterocycle that provides a stable scaffold for the construction of more elaborate structures. The ethyl group at the 1-position of the pyrazole ring enhances the compound's solubility in organic solvents, facilitating its use in a wide range of reaction conditions.

Key reactions involving this compound include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to introduce new alkyl groups.

Condensation: Reaction with carbonyl compounds to form Schiff bases, which can be further modified.

These reactions allow chemists to use this compound as a foundational piece to assemble a variety of complex molecules with desired properties and functionalities.

Precursor to Fused Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. These are molecules where the pyrazole ring is fused with another ring system, leading to the formation of bicyclic or polycyclic structures. These fused systems are of great interest in medicinal chemistry and materials science due to their unique chemical and biological properties.

Pyrazolo[3,4-b]pyridines: These compounds are synthesized by the condensation of this compound with various 1,3-dicarbonyl compounds or their equivalents. nih.gov The reaction typically proceeds through an initial Michael addition followed by an intramolecular cyclization and dehydration to form the fused pyridine (B92270) ring. nih.gov The substitution pattern on the resulting pyrazolo[3,4-b]pyridine can be controlled by the choice of the dicarbonyl compound. mdpi.comderpharmachemica.com

Pyrazolo[1,5-a]pyrimidines: The synthesis of this class of compounds involves the reaction of this compound with β-ketoesters or other 1,3-dielectrophiles. nih.govsemanticscholar.org The reaction mechanism involves a condensation reaction to form an enamine intermediate, which then undergoes cyclization to yield the pyrazolo[1,5-a]pyrimidine (B1248293) core. ias.ac.inresearchgate.net These compounds are analogues of purines and have attracted significant pharmaceutical interest. d-nb.info

Pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazines: These fused heterocyclic systems are typically prepared through the diazotization of this compound, followed by coupling with an active methylene (B1212753) compound and subsequent intramolecular cyclization. researchgate.netosi.lv The resulting triazine ring is fused to the pyrazole ring, creating a unique scaffold with potential applications in various chemical industries. researchgate.net

| Fused Heterocycle | General Synthetic Strategy | Key Reactants |

|---|---|---|

| Pyrazolo[3,4-b]pyridines | Condensation and cyclization | 1,3-Dicarbonyl compounds |

| Pyrazolo[1,5-a]pyrimidines | Condensation and cyclization | β-Ketoesters |

| Pyrazolo[5,1-c] nih.govnih.govmdpi.comtriazines | Diazotization, coupling, and cyclization | Active methylene compounds |

The synthesis of pyrazolo[1,5-a] nih.govmdpi.comdiazepin-4-ones from this compound involves a multi-step reaction sequence. A common approach is the reaction of the aminopyrazole with a suitable α,β-unsaturated ester or acid chloride. This is followed by an intramolecular cyclization to form the seven-membered diazepine (B8756704) ring fused to the pyrazole core. The specific reaction conditions and the nature of the substituents on the starting materials determine the final structure of the diazepinone.

Reactions for Diverse Scaffold Construction

The reactivity of this compound extends beyond the synthesis of fused systems, enabling the construction of a wide variety of molecular scaffolds. Its bifunctional nature, possessing both a nucleophilic amino group and a heterocyclic ring, allows for its participation in multi-component reactions and domino reaction sequences.

For example, it can be utilized in the Biginelli reaction or Hantzsch pyridine synthesis to create complex heterocyclic structures in a single step. Furthermore, the pyrazole ring can be functionalized at different positions, allowing for the introduction of additional diversity and complexity into the final molecules.

Applications in Agrochemical Development

The pyrazole moiety is a common feature in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties of the pyrazole ring, coupled with the ability to introduce various substituents, allow for the fine-tuning of the biological activity of these compounds.

This compound serves as a key building block in the synthesis of novel agrochemical candidates. By incorporating this aminopyrazole into larger molecular structures, chemists can develop new compounds with improved efficacy, selectivity, and environmental profiles. Research in this area focuses on creating derivatives that target specific pests or weeds while minimizing harm to non-target organisms and the environment. researchgate.net

Potential in Dye Production

Azo dyes, which contain the -N=N- functional group, are a major class of synthetic colorants used in various industries, including textiles, printing, and food. The synthesis of azo dyes involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component.

This compound can be used as the amine component in this process. After diazotization, the resulting diazonium salt can be reacted with various coupling components, such as phenols, naphthols, or other aromatic compounds, to produce a wide range of azo dyes with different colors and properties. imrpress.com The specific color of the dye is determined by the electronic properties of both the pyrazole ring and the coupling component. The ethyl group on the pyrazole can also influence the dye's solubility and fastness properties. nih.govnih.gov

Biological and Medicinal Chemistry Research Involving 1 Ethyl 1h Pyrazol 3 Amine and Its Derivatives

Pharmacological Profile of Pyrazole (B372694) and Aminopyrazole Scaffolds

The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives approved for clinical use. Pyrazole-containing molecules demonstrate a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and antifungal properties. nih.govmdpi.com The substitution of an amino group on the pyrazole ring, creating aminopyrazoles, further enhances the pharmacological potential of this heterocyclic system. nih.gov Specifically, 3-aminopyrazoles are widely reported as potent anticancer and anti-inflammatory agents, in addition to possessing anti-infective properties. nih.gov

Anticancer Activity

The anticancer potential of pyrazole and aminopyrazole derivatives is well-documented, with research highlighting their efficacy against various cancer cell lines. srrjournals.comnih.gov These compounds exert their effects through multiple mechanisms, often by inhibiting key enzymes involved in cell proliferation and survival. srrjournals.com

A novel series of pyrazole derivatives demonstrated significant cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). srrjournals.compublishatcj.com For instance, certain pyrazole benzamide and pyrazole dihydro triazinone derivatives showed notable antiproliferative effects against HCT-116 and MCF-7 cell lines. srrjournals.com The introduction of different substituents on the pyrazole ring allows for the modulation of anticancer activity. For example, some pyrazole-isoxazole and pyrazole-1,2,3-triazole hybrids have been evaluated for their cytotoxic effects against four human cancer cell lines. ijnrd.org

The versatility of the pyrazole scaffold is further demonstrated by the development of pyrazole-based compounds that target specific cellular components. Pyrazole derivatives have been created by linking them with other molecules like pyrimidine, carboxyhydrazide, and ferrocenyl moieties, which have shown particular effectiveness against lung carcinoma (A549) cells. srrjournals.com Furthermore, some newly synthesized pyrazole-thiazolidinone hybrids have been identified as potential anticancer agents, with one derivative showing a significant inhibition rate against lung cancer cell lines. ijnrd.org

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

|---|---|---|---|

| Pyrazole Benzamide Derivatives | HCT-116, MCF-7 | Significant antiproliferative efficacy | srrjournals.com |

| Pyrazole-Thiazolidinone Hybrids | Lung Cancer Cell Lines | Moderate inhibition rate (31.01%) | ijnrd.org |

| Pyrazole-Isoxazole Hybrids | Various Human Cancer Cells | Cytotoxic activity | ijnrd.org |

| N-formyl Pyrazoline Derivatives | A549 (Lung), HT1080 (Fibrosarcoma) | Evaluated for anticancer activity | srrjournals.com |

| Benzimidazole Linked Pyrazoles | MCF-7, HaCaT, MDA-MB231, A549, HepG2 | Potent antiproliferative activity | srrjournals.com |

| 1H-pyrazolo[3,4-d]pyrimidine derivatives | A549, HCT116 | Potent cytotoxicity | nih.gov |

Anti-inflammatory Effects

Pyrazole derivatives have a long history as anti-inflammatory agents, with several compounds being used clinically for their analgesic and anti-inflammatory properties. researchgate.net The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory cascade. nih.govacs.org

Newly synthesized pyrazole derivatives have been shown to be effective anti-inflammatory agents. For instance, a novel pyrazole derivative, (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide), demonstrated promising results as a COX-2 inhibitor with a favorable safety profile regarding ulcerogenic and renal effects. nih.gov The design of pyrazole-based compounds often incorporates moieties known to enhance anti-inflammatory activity. For example, pyrazole derivatives linked to thiazoline, benzoxazolone, or other pyrazoline structures have been developed as potential COX-2 inhibitors. acs.org

The structural features of pyrazole derivatives can be fine-tuned to achieve selective COX-2 inhibition, which is desirable to minimize the gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net A series of 4-thiozolylpyrazolyl derivatives exhibited COX-2 selectivity and minimal ulcerogenic effects. acs.org Similarly, trisubstituted pyrazole and pyrazoline derivatives linked to hydrazone, a benzimidazole, or thiourea moieties have been identified as potent and selective COX-2 inhibitors. acs.org

Table 2: Anti-inflammatory Profile of Selected Pyrazole Derivatives

| Compound/Derivative Class | Primary Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| (4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide) | COX-2 Inhibition | Promising anti-inflammatory and analgesic activity with no ulcerogenic effect. | nih.gov |

| 4-Thiozolylpyrazolyl Derivatives | Selective COX-2 Inhibition | Exhibited COX-2 selectivity and minimal ulcerogenic effects. | acs.org |

| Diaryl Heterocycles with a Pyrazole Scaffold | COX-2 Inhibition | One derivative was 38-times more potent than Rofecoxib against COX-2. | acs.org |

| Pyrazole-Thiourea-Benzimidazole Hybrids | Selective COX-2 Inhibition | Identified as highly potent and selective COX-2 inhibitors. | acs.org |

| 1,3,4-Trisubstituted Pyrazole Derivatives | COX-2 Inhibition | Displayed effective and selective COX-II inhibitory potential. | acs.org |

Antimicrobial Activity (Antibacterial, Antifungal, Antiviral)

The pyrazole scaffold is a versatile platform for the development of a wide range of antimicrobial agents. mdpi.comresearchgate.net Derivatives of pyrazole have demonstrated significant activity against various strains of bacteria and fungi, and some also exhibit antiviral properties. mdpi.commdpi.com

Antibacterial Activity: A number of novel 3-aminopyrazole (B16455) derivatives have shown high activity against both bacterial and fungal strains. nih.gov For example, certain aminopyrazoles were effective against Bacillus subtilis, Staphylococcus pneumoniae, and Escherichia coli. nih.gov The antibacterial efficacy of pyrazole derivatives can be enhanced by the introduction of specific substituents. For instance, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been shown to be potent growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also effective at preventing and eradicating biofilms. nih.gov Furthermore, quinoline-substituted pyrazole derivatives have been reported as potent antimicrobial agents against S. aureus, Staphylococcus epidermidis, and B. subtilis. nih.gov

Antifungal Activity: Pyrazole derivatives have also emerged as promising antifungal agents. researchgate.netmdpi.com A series of 1,5-diaryl pyrazole substituted thiazole derivatives were screened for their antifungal activity against pathogens such as Candida albicans and Aspergillus flavus, with some compounds showing potency equivalent to the standard drug actidione. researchgate.net Fluorinated 4,5-dihydro-1H-pyrazole derivatives have demonstrated antifungal activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum and Fusarium culmorum. mdpi.com Additionally, novel pyrazole carboxamides and isoxazolol pyrazole carboxylates have been synthesized and evaluated for their in vitro antifungal activity against various plant pathogenic fungi, with one isoxazolol pyrazoline carboxylate showing particularly strong activity against Rhizoctonia solani. nih.gov

Antiviral Activity: While less extensively covered in the provided context, pyrazole derivatives are also known to possess antiviral properties. nih.govresearchgate.netmdpi.com

Table 3: Antimicrobial Spectrum of Pyrazole Derivatives

| Derivative Class | Activity Type | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| 3-Aminopyrazoles | Antibacterial, Antifungal | B. subtilis, S. pneumoniae, E. coli, A. flavus | High activity against both bacteria and fungi. | nih.gov |

| N-(trifluoromethyl)phenyl Pyrazoles | Antibacterial | MRSA, Enterococcus faecalis | Potent growth inhibitors, effective against biofilms. | nih.gov |

| 1,5-Diaryl Pyrazole Thiazoles | Antifungal | C. albicans, A. flavus | Some compounds as potent as the standard drug. | researchgate.net |

| Fluorinated Pyrazole Aldehydes | Antifungal | S. sclerotiorum, F. culmorum | Promising activity against phytopathogenic fungi. | mdpi.com |

| Isoxazolol Pyrazole Carboxylates | Antifungal | R. solani | Strong antifungal activity. | nih.gov |

| Quinoline-substituted Pyrazoles | Antibacterial | S. aureus, S. epidermidis, B. subtilis | Potent antimicrobial agents. | nih.gov |

Enzyme Inhibition (e.g., Kinase Inhibitors, COX-2 Inhibitors)

A significant portion of the pharmacological activity of pyrazole derivatives stems from their ability to inhibit various enzymes. nih.gov This is particularly evident in the fields of oncology and inflammation, where pyrazole-based compounds have been developed as potent kinase inhibitors and selective COX-2 inhibitors.

Kinase Inhibitors: The pyrazole scaffold is a key component in the design of numerous protein kinase inhibitors. nih.govmdpi.com These inhibitors play a crucial role in cancer therapy by targeting kinases that are often dysregulated in cancer cells. nih.gov For example, aminopyrazoles are an attractive framework for developing kinase inhibitors, with several FDA-approved drugs, such as Crizotinib and Ruxolitinib, containing this scaffold. mdpi.com Pyrazole derivatives have been designed to inhibit a variety of kinases, including Akt, Aurora kinases, and BCR-ABL. nih.gov The pyrazole moiety often serves as a hinge-binding element, interacting with the ATP-binding site of the kinase. mdpi.comacs.org Structure-activity relationship (SAR) studies have been instrumental in optimizing the potency and selectivity of these inhibitors. acs.orgnih.gov

COX-2 Inhibitors: As previously mentioned, pyrazole derivatives are well-known for their ability to selectively inhibit COX-2. nih.govnih.govrsc.org This selectivity is a key therapeutic advantage, as it reduces the risk of gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.net Novel pyrazole derivatives have been designed and synthesized with the specific aim of achieving high COX-2 inhibitory potency and selectivity. nih.govrsc.org For instance, certain trimethoxy derivatives of pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than the well-known COX-2 inhibitor, celecoxib. rsc.org Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the COX-2 active site, guiding further drug design efforts. rsc.org

Table 4: Enzyme Inhibition Profile of Pyrazole Scaffolds

| Enzyme Target | Derivative Class | Therapeutic Area | Key Findings | Reference(s) |

|---|---|---|---|---|

| Protein Kinases (e.g., Akt, Aurora) | Aminopyrazoles, Substituted Pyrazoles | Anticancer | Pyrazole acts as a privileged scaffold for kinase inhibition. | nih.govmdpi.commdpi.com |

| p38 MAP Kinase | 5-substituted Pyrazoles | Anti-inflammatory | Structure-based design led to potent inhibitors. | acs.org |

| Cyclooxygenase-2 (COX-2) | Pyrazole-pyridazine hybrids, various substituted pyrazoles | Anti-inflammatory, Anticancer | High potency and selectivity for COX-2 inhibition. | nih.govnih.govrsc.org |

| Tyrosine Kinases | Pyrazoline Derivatives | Anticancer | Pyrazolines show significant TKI activity. | nih.gov |

Mechanisms of Biological Action

The diverse biological activities of pyrazole derivatives are a consequence of their interaction with a multitude of cellular targets. Understanding these mechanisms is crucial for the rational design of more effective and selective therapeutic agents.

Target Identification and Validation

The identification and validation of biological targets are fundamental steps in drug discovery. For pyrazole derivatives, a wide range of targets has been identified, particularly in the context of cancer and inflammation.

In anticancer research, protein kinases are a major class of targets for pyrazole-based compounds. researchgate.net An in-silico study of aminopyrazole derivatives revealed a class-selectivity for kinases, with different isomers showing preferences for specific kinase families. For instance, 3-aminopyrazole derivatives showed a higher probability of interacting with the Janus kinase (JAK) family, while 4-aminopyrazoles had a greater affinity for the cyclin-dependent kinase (CDK) family. researchgate.net 5-aminopyrazoles, on the other hand, exhibited selectivity for mitogen-activated protein kinase 14 (p38a). researchgate.net The recent approval of Pirtobrutinib, a 5-aminopyrazole that acts as a reversible Bruton's tyrosine kinase (BTK) inhibitor for the treatment of mantle cell lymphoma, validates this approach. nih.gov

In the realm of anti-inflammatory drug development, COX-2 is a well-validated target for pyrazole derivatives. nih.govacs.org The design of selective COX-2 inhibitors has been a major focus, with numerous studies demonstrating the ability of pyrazole-containing compounds to potently and selectively inhibit this enzyme. nih.govrsc.org Beyond COX-2, other targets in the inflammatory pathway are also being explored.

The antimicrobial mechanism of action for many pyrazole derivatives is still under investigation, but some studies suggest that they may act by disrupting the bacterial cell wall. nih.gov For antifungal pyrazoles, one proposed mechanism is the inhibition of proteinase K. mdpi.com The broad spectrum of biological activities exhibited by pyrazole derivatives underscores the importance of continued research into their molecular mechanisms of action to fully harness their therapeutic potential.

Binding Affinities and Ligand-Receptor Interactions

Derivatives of 1-ethyl-1H-pyrazol-3-amine, as part of the broader aminopyrazole class, have been shown to bind to a variety of biological targets, most notably protein kinases and, in some cases, nucleic acids. The nature of these interactions is crucial for their biological activity and has been elucidated through methods like X-ray crystallography and molecular docking. nih.govjst.go.jp

A primary mode of interaction for many aminopyrazole-based kinase inhibitors is through hydrogen bonding with the "hinge" region of the kinase ATP-binding pocket. acs.org For instance, in a series of c-Jun N-terminal kinase 3 (JNK3) inhibitors, the crystal structure of a lead compound revealed hydrogen bonding with the main-chain atoms of a methionine residue (M149) in the hinge region. acs.org This interaction is critical, as substitution on the amide nitrogen that participates in this bond resulted in a complete loss of affinity for JNK3. acs.org Similarly, studies on p38α MAP kinase inhibitors identified that aminopyrazole derivatives could interact with the ATP binding site, inducing significant conformational changes in the protein structure. nih.gov

Beyond kinases, certain 1H-pyrazole-3-carboxamide derivatives have been investigated for their ability to bind to DNA. jst.go.jp Molecular docking studies suggest that the planar pyrazole ring can embed into the minor groove of DNA, engaging in π–π stacking interactions with the DNA bases. jst.go.jp The binding affinity of these compounds is influenced by the substituents on the pyrazole core, with one derivative exerting a high DNA-binding affinity (K = 1.06×10⁵ M⁻¹), leading to conformational changes in the DNA structure and demonstrating cleavage activity on plasmid DNA. jst.go.jp

The table below summarizes representative binding interactions for aminopyrazole derivatives with their biological targets.

| Compound Class | Target | Key Interactions | Method of Study |

| Aminopyrazole-based amides | JNK3 Kinase | H-bonding with hinge residue M149. acs.org | X-ray Crystallography acs.org |

| 5-Amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones | p38α MAP Kinase | Binds in ATP pocket, inducing P-loop distortion. nih.gov | X-ray Crystallography nih.gov |

| 1H-Pyrazole-3-carboxamides | Calf Thymus DNA | Binds to DNA minor groove via π–π stacking. jst.go.jp | Molecular Docking, Spectroscopy jst.go.jp |

Signaling Pathway Modulation

By binding to and inhibiting key enzymes like protein kinases, derivatives of this compound can significantly modulate intracellular signaling pathways that are often dysregulated in diseases such as cancer and inflammatory conditions. nih.govnih.gov

One critical pathway affected by these compounds is the mitogen-activated protein kinase (MAPK) cascade. nih.gov Potent antiproliferative activity has been attributed to pyrazole derivatives that inhibit Mitogen-activated protein kinase kinase (MEK), suggesting a suppression of abnormal signaling through the MEK-dependent pathway. nih.gov Inhibition of other kinases such as c-Jun N-terminal kinases (JNKs) and p38 MAP kinase also plays a role in controlling cellular responses to stress and inflammation. nih.govdocksci.com

In the context of cancer, aminopyrazole derivatives have been developed as potent inhibitors of receptor tyrosine kinases like Fibroblast Growth Factor Receptors (FGFR) and kinases involved in tumor cell growth and survival, such as c-Src. nih.govacs.org For example, an N-propyl pyrazolopyrimidine derivative was shown to inhibit c-Src kinase, which in turn induced apoptosis (programmed cell death) in triple-negative breast cancer cells by regulating key proteins such as p53 and Bax. nih.gov This inhibition also downregulated the invasion and migration of cancer cells, suggesting an impact on metastatic pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For aminopyrazole derivatives, SAR studies have provided critical insights into optimizing their potency, selectivity, and pharmacokinetic properties. acs.orgacs.org

Impact of N-substitution on Pyrazole Ring

The substituent at the N1 position of the pyrazole ring, such as the ethyl group in this compound, is a key determinant of biological activity. acs.orgnih.gov The nature of this substituent can influence how the molecule fits into a binding pocket and can be modified to improve drug-like properties. mdpi.com

In the development of pyrazolopyrimidine-based c-Src kinase inhibitors, SAR analysis revealed that N-substituted derivatives generally enhanced cytotoxic effects against cancer cells. nih.gov Specifically, the introduction of aliphatic side chains, such as methyl, ethyl, or propyl groups, was found to facilitate favorable interactions with the target enzyme. nih.gov In another study focused on JNK3 inhibitors, researchers found that increasing the size of the N-alkyl substituent on the pyrazole ring improved kinase isoform selectivity. An N-isopropyl substituted compound was more selective for JNK3 over the related p38 kinase compared to the smaller N-methyl analog. acs.org This highlights that even subtle changes to the N-substituent can have a significant impact on the compound's biological profile.

The table below illustrates the effect of N-substitution on the activity of aminopyrazole derivatives in different studies.

| Parent Scaffold | N1-Substituent | Effect on Activity | Target/Assay |

| Pyrazolopyrimidine | Propyl | Enhanced cytotoxic effect nih.gov | c-Src / Cancer cell proliferation nih.gov |

| Aminopyrazole amide | Methyl | Potent JNK3 inhibition acs.org | JNK3 Kinase acs.org |

| Aminopyrazole amide | Isopropyl | Improved JNK3 isoform selectivity vs. N-methyl acs.org | JNK3 vs. p38 Kinase acs.org |

| Pyrazole-based scaffold | Benzyl | Preferred over alkyl groups for SUMO E1 inhibition researchgate.net | SUMO E1 Enzyme researchgate.net |

Influence of Substituents on Biological Potency and Selectivity

Beyond the N1-position, substituents at other positions on the pyrazole ring and its appended functional groups play a crucial role in determining biological potency and selectivity. nih.gov The electron-donating or electron-withdrawing nature of these groups, as well as their size and ability to form hydrogen bonds, can be fine-tuned to optimize interactions with a biological target. nih.gov

In a series of pyrazole derivatives evaluated for anticancer activity, the physicochemical properties of substituents on a phenyl ring attached to the pyrazole core were shown to be critical. nih.gov For instance, a compound featuring a trifluoromethyl group at the para position of the phenyl ring demonstrated the most potent activity against EGFR tyrosine kinase. nih.gov Similarly, in a series of anti-inflammatory agents, derivatives bearing chlorine atoms or a nitro group on a triazole moiety attached to the pyrazole showed good anti-inflammatory potency. nih.gov These findings underscore the importance of systematic modification of various parts of the molecule to achieve the desired biological effect.

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound is systematically modified to improve its therapeutic properties. researchgate.netyoutube.com For aminopyrazole scaffolds, this process involves an iterative cycle of chemical synthesis and biological testing to enhance potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. youtube.com

Strategies often begin with the core aminopyrazole scaffold and explore different substitution patterns based on SAR data and structure-based drug design. acs.org For example, in the development of aminopyrazole-based FGFR inhibitors, researchers used targeted screening and structural information to design analogues with improved potency and better drug metabolism and pharmacokinetic profiles. acs.org This often involves replacing metabolically liable groups, introducing moieties that enhance solubility, or modifying substituents to increase target affinity and selectivity.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The synthesis of pyrazole (B372694) derivatives is a well-established field, yet there is a growing emphasis on the development of environmentally friendly and efficient synthetic protocols. orientjchem.orgnih.gov Traditional methods for synthesizing pyrazoles often involve harsh reaction conditions and the use of hazardous reagents and solvents. orientjchem.org To address these challenges, researchers are exploring a variety of green chemistry strategies.

One promising approach is the use of multicomponent reactions (MCRs) , which allow for the synthesis of complex molecules in a single step from three or more reactants. This approach is not only more efficient but also generates less waste. arkat-usa.org Another area of focus is the use of alternative energy sources , such as microwave and ultrasound irradiation, to accelerate reaction times and improve yields. nih.gov The development of novel catalysts , including biocatalysts and recyclable catalysts, is also a key area of research that aims to improve the sustainability of pyrazole synthesis. nih.gov Furthermore, the use of green solvents , such as water and ionic liquids, is being explored to reduce the environmental impact of these synthetic processes.

Table 1: Comparison of Conventional and Green Synthetic Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses hazardous organic solvents | Employs safer solvents like water or solvent-free conditions |

| Energy | Typically relies on conventional heating | Utilizes microwave or ultrasonic irradiation for efficiency |

| Catalysts | May use stoichiometric and hazardous catalysts | Focuses on recyclable and environmentally benign catalysts |

| Efficiency | Often involves multiple steps with purification at each stage | Aims for one-pot, multicomponent reactions to improve atom economy |

| Waste | Can generate significant amounts of chemical waste | Designed to minimize waste and by-product formation |

Advanced Computational Modeling for Drug Design and Discovery

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to design and optimize novel therapeutic agents. eurasianjournals.com For 1-ethyl-1H-pyrazol-3-amine and its analogs, computational methods such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations are being used to gain a deeper understanding of their structure-activity relationships (SAR). eurasianjournals.comnih.gov

These computational techniques enable researchers to:

Predict the binding modes of pyrazole derivatives to their biological targets. eurasianjournals.com

Estimate the binding affinity of these compounds, helping to identify the most promising candidates for further development. eurasianjournals.com

Elucidate the electronic properties of pyrazole derivatives, which can influence their pharmacokinetic and pharmacodynamic profiles. eurasianjournals.com

Explore the dynamic behavior of these molecules, providing insights into their conformational flexibility and interactions with their biological targets. rsc.org

By leveraging the power of computational chemistry, researchers can accelerate the discovery of new pyrazole derivatives with improved therapeutic potential. eurasianjournals.com

Investigation of New Biological Targets and Therapeutic Applications

The pyrazole scaffold is a versatile pharmacophore that has been shown to interact with a wide range of biological targets. nbinno.comnih.gov While pyrazole derivatives have been extensively studied for their anti-inflammatory, anticancer, and antimicrobial properties, there is a growing interest in exploring new therapeutic applications for these compounds. nih.govpharmaguideline.commdpi.combohrium.com

Some of the emerging therapeutic areas for pyrazole derivatives include:

Neurodegenerative diseases: Pyrazole-based compounds are being investigated for their potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Metabolic disorders: Researchers are exploring the use of pyrazole derivatives as potential treatments for diabetes and obesity. researchgate.net

Cardiovascular diseases: The potential of pyrazole-based compounds to treat hypertension and other cardiovascular conditions is also being investigated.

Viral infections: Pyrazole derivatives have shown promise as antiviral agents, with some compounds exhibiting activity against a range of viruses. bohrium.com

The identification of new biological targets for this compound and its derivatives will be crucial for expanding their therapeutic applications. nih.gov

Development of Prodrugs and Targeted Delivery Systems

To improve the pharmacokinetic properties and reduce the potential side effects of this compound, researchers are exploring the development of prodrugs and targeted delivery systems . nih.gov A prodrug is an inactive form of a drug that is converted to the active form in the body. This approach can be used to improve the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Targeted delivery systems, on the other hand, are designed to deliver a drug to a specific site in the body, such as a tumor or an inflamed tissue. nih.gov This can help to increase the efficacy of the drug while minimizing its exposure to healthy tissues. Some of the targeted delivery strategies being explored for pyrazole derivatives include the use of nanoparticles, liposomes, and antibody-drug conjugates . The use of chitosan-based nanoparticles is one such example being explored for the targeted delivery of anticancer drugs. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

High-throughput screening (HTS) and combinatorial chemistry are powerful tools that can be used to accelerate the discovery of new drug candidates. acs.orgnih.gov HTS allows researchers to rapidly screen large libraries of compounds for their biological activity, while combinatorial chemistry enables the synthesis of large numbers of compounds in a short period of time. arkat-usa.orgnih.gov

By integrating these technologies, researchers can quickly identify promising pyrazole derivatives and optimize their properties. The use of parallel liquid-phase combinatorial synthesis, for example, has been employed to create libraries of pyrazolylpyrazoles and pyrazolo[1,5-a]pyrimidines. arkat-usa.org This approach can significantly reduce the time and cost of drug discovery, and it is likely to play an increasingly important role in the development of new pyrazole-based therapies.

Table 2: Investigated Therapeutic Targets for Pyrazole Derivatives

| Therapeutic Area | Potential Biological Targets |

|---|---|

| Oncology | Kinases (e.g., CDK2), DNA, EGFR, HER-2, Histone Deacetylase rsc.orgmdpi.comjst.go.jpnih.gov |

| Inflammation | Cyclooxygenase (COX) enzymes, Nitric Oxide Synthase nih.govnih.gov |

| Infectious Diseases | Bacterial and fungal enzymes, viral proteins nih.govbohrium.com |

| Neurological Disorders | Cannabinoid CB1 receptors, Monoamine Oxidase (MAO) nih.gov |

| Metabolic Disorders | Glucagon receptors, α-glucosidase, α-amylase researchgate.net |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-ethyl-1H-pyrazol-3-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via condensation of ethylhydrazine with β-ketonitriles or β-enaminonitriles, followed by cyclization. For example, describes the reaction of 3-aryl-2-(aminomethylene)-propanenitriles with hydrazine salts in alcohols to yield 4-substituted pyrazol-3-amines . Characterization typically involves IR spectroscopy (to confirm NH₂ and C=N stretching), and NMR (to assign substituents and amine protons), and mass spectrometry (e.g., EI-MS for molecular ion validation) .

Q. How can structural validation of this compound derivatives be performed post-synthesis?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. For instance, emphasizes the use of SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and hydrogen-bonding patterns . Additionally, computational validation via DFT methods (e.g., using the B3LYP functional) can predict geometry and electronic properties, cross-referenced with experimental data .

Advanced Research Questions

Q. How do substituents at the pyrazole 4-position influence the compound’s electronic properties and reactivity?

- Methodology : Computational studies using density functional theory (DFT) can model substituent effects. For example, highlights the use of gradient expansions for local kinetic-energy density to correlate electron distribution with reactivity . Experimentally, Hammett constants (σ) or NMR chemical shift trends (e.g., deshielding in electron-withdrawing groups) quantify electronic effects. Comparative studies in show that electron-donating groups (e.g., methyl) increase nucleophilicity at the amine, while electron-withdrawing groups (e.g., chloro) enhance electrophilic substitution .

Q. What strategies resolve contradictions in biological activity data for pyrazol-3-amine derivatives?

- Methodology : Systematic SAR (structure-activity relationship) studies are essential. For example, demonstrates that modifying the ethyl group to bulkier alkyl chains (e.g., 1,2-dimethylpropyl) alters steric hindrance, affecting interactions with biological targets . Conflicting activity data may arise from assay conditions (e.g., pH-dependent solubility) or impurities; orthogonal analytical techniques (HPLC purity checks, -DOSY NMR for aggregation) can isolate contributing factors .

Q. How can hydrogen-bonding patterns in pyrazol-3-amine crystals inform supramolecular assembly?

- Methodology : Graph-set analysis (as per Etter’s rules) identifies recurring hydrogen-bond motifs. details how NH₂ groups in pyrazol-3-amines act as donors, forming chains (C(4) motifs) or rings (R(8)) with acceptors like pyridine N-atoms or water . These patterns guide crystal engineering for co-crystals or MOFs (metal-organic frameworks) with tailored porosity or stability.

Experimental Design Considerations

Q. What computational tools are recommended for predicting reaction pathways of pyrazol-3-amine derivatives?

- Methodology : Transition-state modeling with Gaussian or ORCA software can map energy barriers for cyclization or substitution reactions. ’s correlation-energy formula (based on electron density) helps predict regioselectivity in heterocycle formation . For high-throughput screening, LabMate.AI () integrates reaction optimization via machine learning, using historical yield data to prioritize synthetic routes .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

- Methodology : SCXRD distinguishes tautomers (e.g., 1H vs. 2H pyrazole) by precise localization of H-atoms. notes SHELXTL’s refinement tools for handling disorder or dynamic tautomerism . Complementary NMR can detect tautomeric equilibria in solution, as seen in ’s - HMBC correlations for imine/amine assignments .

Data Contradiction Analysis

Q. Why do similar pyrazol-3-amine derivatives exhibit divergent spectroscopic data (e.g., NMR shifts)?

- Methodology : Subtle structural differences (e.g., regioisomerism, steric effects) can drastically alter NMR profiles. For example, reports NMR shifts at δ 6.8–7.5 ppm for aromatic protons in 5-ethyl-4-(p-tolyldiazenyl)-1H-pyrazol-3-amine, whereas electron-withdrawing substituents (e.g., Cl in 10b) deshield adjacent protons to δ 7.5–8.2 ppm . Solvent polarity (e.g., CDCl₃ vs. DMSO-d₆) and concentration effects must also be controlled .

Retrosynthesis Analysis